Synthesis bottlenecks arise from using 3-methoxy or 4-ethoxy analogs, which reduce lipophilicity or alter aldol condensation kinetics. 1-(3-Ethoxyphenyl)ethanone (CAS 52600-91-6) overcomes these with a meta-ethoxy group that balances inductive/resonance effects, delivering a consistent LogP of ~2.29. This ensures:
Reliable high-purity supply with verified batch consistency for seamless scale-up.
1-(3-Ethoxyphenyl)ethanone (CAS 52600-91-6), also known as m-ethoxyacetophenone, is a meta-alkoxy substituted aromatic ketone widely utilized as a core intermediate in organic synthesis, pharmaceutical development, and polymer chemistry. Featuring an ethoxy group at the 3-position, the compound presents a baseline XLogP3 of approximately 2.29, a boiling point of 120-122 °C at 7 Torr, and a density of 1.016 g/cm³ [1]. This specific substitution pattern balances electron-withdrawing inductive effects and electron-donating resonance effects on the aromatic ring, making it a privileged precursor for synthesizing bioactive chalcones, pleckstrin homology (PH) domain inhibitors, and specialized photosensitizers for UV-curable resins [2]. For procurement teams, its high purity and predictable reactivity in aldol condensations make it a highly reproducible starting material for complex molecular architectures.
Substituting 1-(3-Ethoxyphenyl)ethanone with its closest analogs, such as 3-methoxyacetophenone or 4-ethoxyacetophenone, routinely results in synthesis failures or sub-optimal downstream performance. Replacing the ethoxy group with a methoxy group (3-methoxyacetophenone) reduces the compound's lipophilicity by approximately 0.5 log units, which can critically impair the membrane permeability and target binding affinity of downstream pharmaceutical active ingredients[1]. Conversely, substituting with the positional isomer 4-ethoxyacetophenone alters the electronic environment of the acetyl group; the para-alkoxy group strongly donates electron density via resonance directly to the carbonyl, altering enolization kinetics during base-catalyzed aldol condensations [2]. Furthermore, in formulation applications like cationic UV resins, the specific meta-ethoxy geometry provides unique solubility and photosensitization kinetics that unsubstituted acetophenone cannot replicate[3].
Boiling point and physical state differences between isomers may alter distillation and automated protocols; direct substitution can lead to unexpected processing behavior.
Target binding affinity is position-dependent; meta-isomer has reported in silico PfLDH rank and CYP1B1 IC50 not reproducible with ortho/para isomers.
Chromatographic retention times differ across isomers; substituting one for another will invalidate validated HPLC/GC methods.
In the design of pharmaceutical libraries, such as PLEKHA domain inhibitors and antimalarial chalcones, the choice of alkoxy chain length is critical for tuning the final drug's bioavailability. 1-(3-Ethoxyphenyl)ethanone provides an XLogP3 of 2.29, compared to the 1.78 typical for 3-methoxyacetophenone [1]. This ~0.5 log unit increase in lipophilicity translates directly to downstream derivatives, enhancing their partitioning into lipid membranes without altering the critical meta-substitution geometry required for receptor fit [2]. For procurement in medicinal chemistry, this makes the ethoxy variant strictly necessary when optimizing for cellular uptake.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 2.29 (1-(3-Ethoxyphenyl)ethanone) |
| Comparator Or Baseline | ~1.78 (3-Methoxyacetophenone) |
| Quantified Difference | +0.51 log units |
| Conditions | Standard predictive models for precursor selection in drug design. |
Buyers synthesizing membrane-permeable APIs must procure the ethoxy derivative to achieve the required lipophilicity thresholds that methoxy analogs fail to meet.
1-(3-Ethoxyphenyl)ethanone has been identified as a highly potent pharmacophore for inhibiting Plasmodium falciparum lactate dehydrogenase (PfLDH). In comparative in silico screening of active compounds derived from snakewood (Strychnos lucida), 3-ethoxyacetophenone demonstrated the lowest binding energy and inhibitory constant against the PfLDH enzyme compared to other isolated compounds[1]. The specific steric bulk of the meta-ethoxy group allows for optimal interaction within the receptor's binding pocket, outperforming alternative natural derivatives.
| Evidence Dimension | Receptor Binding Energy (PfLDH) |
| Target Compound Data | Lowest binding energy among tested snakewood active compounds (designated SA3). |
| Comparator Or Baseline | Higher binding energies for alternative active compounds (SA1, SA2, SA4). |
| Quantified Difference | Ranked as the most potent inhibitor candidate in the series. |
| Conditions | Molecular docking against Plasmodium falciparum lactate dehydrogenase (PfLDH). |
For researchers developing novel antimalarial agents, procuring this exact compound provides a validated, high-affinity starting point for PfLDH inhibition.
In industrial polymer chemistry, 1-(3-Ethoxyphenyl)ethanone is explicitly utilized as a specialized photosensitizer for cationically cross-linkable organic resins containing iodonium borate photoinitiators [1]. Compared to unsubstituted acetophenone, the meta-ethoxy group shifts the UV absorption profile and significantly improves the compound's solubility in hydrophobic epoxy and oxetane prepolymer matrices. This enhanced matrix compatibility prevents phase separation during storage and ensures more uniform energy transfer to the iodonium salt during UV exposure, resulting in highly reproducible curing kinetics [1].
| Evidence Dimension | Resin Matrix Compatibility and Sensitization |
| Target Compound Data | High solubility and efficient sensitization in iodonium borate/oxetane systems. |
| Comparator Or Baseline | Unsubstituted acetophenone (prone to higher volatility and lower matrix solubility). |
| Quantified Difference | Improved formulation stability and uniform curing. |
| Conditions | UV-curable organic resin compositions containing iodonium borate photoinitiators. |
Industrial buyers formulating advanced UV-curable coatings must select the ethoxy-substituted variant to ensure long-term resin stability and consistent photo-curing performance.
Directly leveraging its higher LogP compared to methoxy analogs, this compound is the optimal starting material for synthesizing membrane-permeable chalcones and PLEKHA domain inhibitors [1].
Based on its superior binding affinity to the PfLDH enzyme, 1-(3-Ethoxyphenyl)ethanone serves as a validated, high-potential pharmacophore for targeted antimalarial drug discovery [2].
Acting as a highly soluble photosensitizer, it is ideal for integration into advanced epoxy and oxetane resin systems utilizing iodonium borate photoinitiators, ensuring uniform curing and formulation stability[3].
Irritant